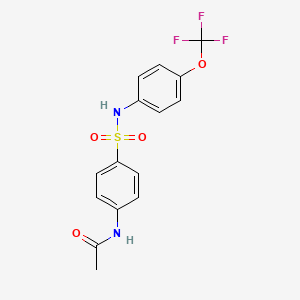

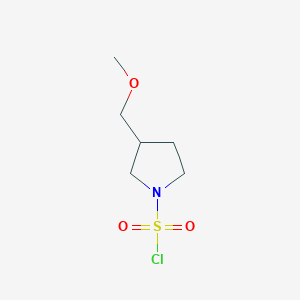

![molecular formula C8H8BrN3O B2485895 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine CAS No. 1369233-11-3](/img/structure/B2485895.png)

3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine (3-Br-6-MeO-2-MeIm) is a heterocyclic compound that has been studied extensively in scientific research due to its unique properties. It is a nitrogen-containing aromatic compound that is composed of a five-membered ring system, with a nitrogen atom at the center. 3-Br-6-MeO-2-MeIm has been found to possess a number of interesting properties, such as being an effective inhibitor of the enzyme acetylcholinesterase (AChE). This makes it a potentially useful tool in the development of drugs and other compounds that can be used to treat neurological conditions.

Scientific Research Applications

Synthesis and CNS Activities : A study by Barlin, Davies, Harrison, Jacobsen, and Willis (1994) focused on the synthesis of various imidazo[1,2-b]pyridazines, including derivatives similar to 3-Bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine. They explored their potential activities on the central nervous system, particularly in displacing diazepam from rat brain plasma membranes (Barlin et al., 1994).

Central Nervous System Activity : Another study by Barlin, Davies, Davis, and Harrison (1994) synthesized and evaluated similar compounds for their ability to interact with the central nervous system. They specifically looked at how these compounds displaced diazepam from rat brain membranes (Barlin et al., 1994).

Synthetic Approaches : Lombardino (1968) reported the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog. This study is crucial as it lays the groundwork for the synthesis of compounds like this compound (Lombardino, 1968).

Pharmacological Evaluation : A study conducted by Harrison, Barlin, Davies, Ireland, Mátyus, and Wong (1996) involved the synthesis of 2,3-disubstituted-6-alkoxyimidazo[1,2-b]pyridazines and evaluated them for in vitro affinity for the benzodiazepine receptor. This research is significant for understanding the pharmacological potential of compounds structurally related to this compound (Harrison et al., 1996).

Safety and Hazards

Properties

IUPAC Name |

3-bromo-6-methoxy-2-methylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c1-5-8(9)12-6(10-5)3-4-7(11-12)13-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRDIUPGIHSDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C=CC(=N2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

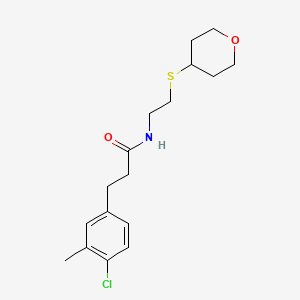

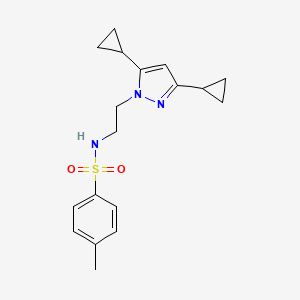

![7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2485816.png)

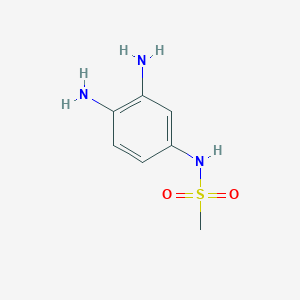

![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)

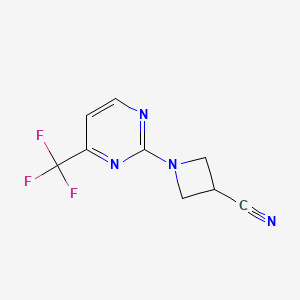

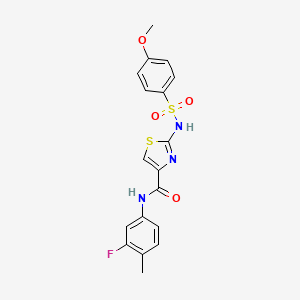

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)

![N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2485833.png)

![N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide](/img/structure/B2485835.png)